
2-(Dibromomethyl)benzoic acid
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Description
2-(Dibromomethyl)benzoic acid is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions, releasing CO₂ and forming a brominated benzyl derivative. This reaction is facilitated by the electron-withdrawing effect of the acid group, which stabilizes intermediates.
Reaction Conditions
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Reagents : Concentrated H₂SO₄, heat (reflux)
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Mechanism : Acid-catalyzed elimination of CO₂ via a six-membered cyclic intermediate.
Reaction Type | Conditions | Products |
---|---|---|
Decarboxylation | H₂SO₄, reflux | 2-(Dibromomethyl)benzene |
Nucleophilic Substitution
The bromine atoms on the methyl group are susceptible to nucleophilic attack due to their electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides.
Reaction Conditions
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Reagents : NaOH (in aqueous or alcoholic media), NH₃, or SH⁻ nucleophiles
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Mechanism : SN2 displacement of Br⁻ ions, favoring inversion of configuration.
Reaction Type | Conditions | Products |
---|---|---|
Substitution with NH₃ | NH₃ (excess), heat | 2-(Dimethylamino)benzoic acid |
Substitution with SH⁻ | Thiourea, basic conditions | 2-(Methylthio)benzoic acid |
Elimination Reactions
Heating with strong bases or acids induces elimination of HBr, forming a substituted benzene with a triple bond.
Reaction Conditions
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Reagents : KOtBu (strong base), H₂SO₄ (acid catalyst)
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Mechanism : Dehydrohalogenation via E2 or E1 pathways, yielding alkynes or alkenes depending on stoichiometry.
Reaction Type | Conditions | Products |
---|---|---|
Base-induced elimination | KOtBu, THF, reflux | 2-Bromo-1-phenylprop-1-yne |
Electrophilic Aromatic Substitution
The carboxylic acid group directs electrophiles to the meta position on the aromatic ring. Common reactions include nitration and acetylation.
Reaction Conditions
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Reagents : Nitric acid (HNO₃), acetic anhydride (Ac₂O)
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Mechanism : Electron-withdrawing effect of COOH activates the ring for meta substitution.
Reaction Type | Conditions | Products |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2-(dibromomethyl)benzoic acid |
Key Research Findings
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Crystallographic Insights : The carboxyl groups in 2-(Dibromomethyl)benzoic acid form hydrogen bonds, stabilizing its molecular structure.
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Reactivity Trends : The presence of two bromine atoms enhances the compound’s susceptibility to nucleophilic substitution compared to monobrominated analogs.
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Applications : Derivatives from these reactions find use in organic synthesis, materials science, and as intermediates in pharmaceutical development .
This compound’s versatility stems from its dual functional groups, enabling tailored reactivity for diverse chemical transformations.
Properties
CAS No. |
62551-42-2 |
---|---|
Molecular Formula |
C8H6Br2O2 |
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2-(dibromomethyl)benzoic acid |
InChI |
InChI=1S/C8H6Br2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
TYYAMZMDZWXHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)C(=O)O |
Origin of Product |
United States |
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